N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide
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Overview
Description
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds It features a benzimidazole core, which is a fused ring system consisting of benzene and imidazole rings, and is substituted with a furan and pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions. The furan and pyridine moieties are then introduced through subsequent reactions, such as Suzuki-Miyaura coupling or other cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions. The scalability of the synthesis would also be a key consideration, with a focus on ensuring that the process is both economically viable and environmentally sustainable .
Chemical Reactions Analysis
Types of Reactions
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones under specific conditions.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of nitro groups can produce corresponding amines .
Scientific Research Applications
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.
Biology: The compound has potential as a bioactive molecule, with studies exploring its interactions with various biological targets.
Medicine: Research is ongoing into its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and infectious diseases.
Mechanism of Action
The mechanism of action of N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, depending on the context of its use. The compound may exert its effects by binding to these targets and modulating their activity, which can lead to various biological outcomes. The exact pathways involved can vary, but often include signal transduction pathways and metabolic processes .
Comparison with Similar Compounds
Similar Compounds
N-Methyl (5-(pyridin-3-yl)furan-2-yl)methanamine: This compound shares structural similarities but lacks the benzimidazole core.
5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carboxamide: Another heterocyclic compound with a furan moiety, but with a different core structure.
Uniqueness
N-((5-(furan-2-yl)pyridin-3-yl)methyl)-1H-benzo[d]imidazole-5-carboxamide is unique due to its combination of a benzimidazole core with furan and pyridine substituents. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable molecule for research and development .
Properties
IUPAC Name |
N-[[5-(furan-2-yl)pyridin-3-yl]methyl]-3H-benzimidazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c23-18(13-3-4-15-16(7-13)22-11-21-15)20-9-12-6-14(10-19-8-12)17-2-1-5-24-17/h1-8,10-11H,9H2,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBFGXDZYIBNMQI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CN=CC(=C2)CNC(=O)C3=CC4=C(C=C3)N=CN4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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